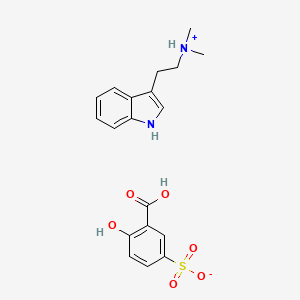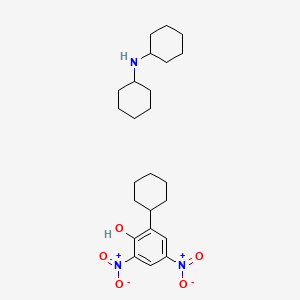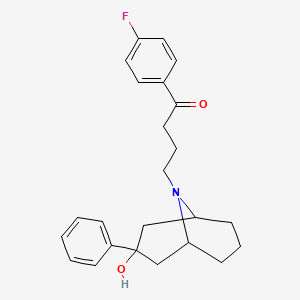
Magnesium bisgalacturonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bisgalacturonate is a chemical compound with the molecular formula C12H18MgO14 It is a magnesium salt of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bisgalacturonate can be synthesized through the reaction of galacturonic acid with magnesium salts under controlled conditions. One common method involves dissolving galacturonic acid in water and then adding a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred and heated to facilitate the formation of this compound. The product is then purified through filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The raw materials, including galacturonic acid and magnesium salts, are fed into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as crystallization, filtration, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bisgalacturonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Magnesium bisgalacturonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in plant cell wall structure and its potential effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a dietary supplement for magnesium and its potential benefits in treating certain medical conditions.
Industry: this compound is used in the food industry as a stabilizer and thickening agent, and in the pharmaceutical industry for the formulation of certain drugs.
Mecanismo De Acción
The mechanism of action of magnesium bisgalacturonate involves its interaction with various molecular targets and pathways. In biological systems, magnesium ions play a crucial role in numerous enzymatic reactions and cellular processes. This compound can act as a source of magnesium ions, which are essential for the proper functioning of enzymes, muscle contraction, nerve transmission, and other physiological processes. The galacturonic acid component may also interact with specific receptors or pathways, contributing to the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium citrate: Another magnesium salt used as a dietary supplement and in medical applications.
Magnesium sulfate:
Magnesium chloride: Used in various industrial applications and as a dietary supplement.
Uniqueness
Magnesium bisgalacturonate is unique due to its specific combination of magnesium and galacturonic acid. This combination provides distinct properties and potential applications that differ from other magnesium salts. For example, its role in plant cell wall structure and its potential effects on plant growth are unique to this compound.
Propiedades
Número CAS |
41658-76-8 |
|---|---|
Fórmula molecular |
C12H18MgO14 |
Peso molecular |
410.57 g/mol |
Nombre IUPAC |
magnesium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |
Clave InChI |
IGOLIOYHVTUECC-PDCYBDDKSA-L |
SMILES isomérico |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Mg+2] |
SMILES canónico |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)






![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)
